molecular formula C37H64N7O17P3S B13828211 Palmitoleoyl coenzyme A lithium salt

Palmitoleoyl coenzyme A lithium salt

Cat. No.: B13828211
M. Wt: 1003.9 g/mol
InChI Key: QBYOCCWNZAOZTL-WBSUCYAFSA-N
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Description

Significance of Long-Chain Fatty Acyl Coenzyme A Esters in Cellular Biochemistry

Long-chain fatty acyl-CoA esters, typically those with a carbon chain of 12 or more, are central players in cellular biochemistry. Their significance stems from several key roles:

Energy Production: They are the primary substrates for mitochondrial β-oxidation, a catabolic process that systematically shortens the fatty acid chain, generating acetyl-CoA, NADH, and FADH2. These products, in turn, fuel the citric acid cycle and oxidative phosphorylation to produce large quantities of ATP. wikipedia.orgtaylorandfrancis.com

Biosynthetic Precursors: Long-chain acyl-CoAs are essential building blocks for the synthesis of a wide array of complex lipids. These include triglycerides for energy storage, phospholipids (B1166683) and sphingolipids that are fundamental components of cellular membranes, and cholesteryl esters. wikipedia.org

Protein Modification: Certain proteins undergo a post-translational modification called palmitoylation, where a palmitoyl (B13399708) group is attached. This process, which can involve palmitoyl-CoA, influences protein localization, stability, and function. frontiersin.org

The intracellular concentrations of these molecules are tightly regulated to meet the cell's needs while avoiding potential toxicity from their detergent-like properties at high concentrations.

Overview of Palmitoleoyl Coenzyme A's Role in Intermediary Metabolism

Palmitoleoyl-CoA is the activated form of palmitoleic acid, a monounsaturated omega-7 fatty acid. Its primary point of synthesis is through the desaturation of its saturated counterpart, palmitoyl-CoA. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which introduces a double bond at the delta-9 position of the palmitoyl chain. taylorandfrancis.com

As a key monounsaturated fatty acyl-CoA (MUFA-CoA), Palmitoleoyl-CoA is a critical node in intermediary metabolism. taylorandfrancis.com It can be:

Incorporated into Complex Lipids: It serves as a substrate for the synthesis of triglycerides, phospholipids, and other lipids, contributing to the fluidity and physical properties of cellular membranes.

Catabolized for Energy: Like its saturated counterpart, Palmitoleoyl-CoA can be transported into the mitochondria via the carnitine shuttle system and undergo β-oxidation to produce energy. wikipedia.orgreactome.org

A Signaling Molecule: Emerging research suggests that monounsaturated fatty acyl-CoAs can act as signaling molecules, influencing metabolic pathways and cellular processes.

Classification and Biological Relevance of Unsaturated Fatty Acyl Coenzyme A Derivatives

Unsaturated fatty acyl-CoA derivatives are categorized based on the number of carbon-carbon double bonds in their acyl chain. researchgate.netaatbio.commicrobenotes.com

Monounsaturated Fatty Acyl-CoAs (MUFA-CoAs): These molecules possess a single double bond. Palmitoleoyl-CoA and Oleoyl-CoA are prominent examples. Their presence in phospholipids is crucial for maintaining the fluidity and integrity of cellular membranes. taylorandfrancis.com They are also preferred substrates for the synthesis of storage lipids.

Polyunsaturated Fatty Acyl-CoAs (PUFA-CoAs): These contain two or more double bonds. They are derived from essential fatty acids like linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid). researchgate.net PUFA-CoAs are precursors to a variety of potent signaling molecules, including eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are involved in inflammation, immunity, and other physiological processes. The balance between omega-3 and omega-6 derived signaling molecules is critical for maintaining cellular homeostasis. researchgate.net

The degree of unsaturation in the fatty acyl-CoA pool significantly impacts cellular function, from the biophysical properties of membranes to the regulation of complex signaling cascades.

Interactive Data Table: Properties of Palmitoleoyl Coenzyme A Lithium Salt

Property Value
CAS Number 18198-76-0 scbt.com
Molecular Formula C37H64N7O17P3S scbt.com
Molecular Weight 1003.93 g/mol scbt.com
Appearance White powder chemimpex.com
Purity ≥90% scbt.com
Common Name cis-9-Hexadecenoyl Coenzyme A scbt.com
Storage Temperature -20°C sigmaaldrich.com

Properties

Molecular Formula

C37H64N7O17P3S

Molecular Weight

1003.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32?,36-/m1/s1

InChI Key

QBYOCCWNZAOZTL-WBSUCYAFSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Metabolic Pathways and Biotransformations Involving Palmitoleoyl Coenzyme a

Role of Palmitoleoyl Coenzyme A in Fatty Acid Beta-Oxidation Pathways

Palmitoleoyl-CoA, a monounsaturated fatty acyl-CoA, can be broken down to generate energy through the mitochondrial beta-oxidation pathway. The process is largely similar to that for saturated fatty acids, such as palmitoyl-CoA, involving a repeated four-step cycle that shortens the acyl chain by two carbons in each round, producing acetyl-CoA, FADH₂, and NADH. reactome.orgutah.edu However, the presence of the cis-double bond at the delta-9 position in palmitoleoyl-CoA necessitates an additional enzymatic step.

After three standard cycles of beta-oxidation, the resulting acyl-CoA intermediate contains a cis-Δ³ double bond, which cannot be processed by the next enzyme in the sequence, acyl-CoA dehydrogenase. An auxiliary enzyme, enoyl-CoA isomerase, is required to convert this cis-Δ³ double bond into a trans-Δ² double bond. This new intermediate can then re-enter and complete the beta-oxidation spiral. The complete oxidation of palmitoleoyl-CoA ultimately yields multiple molecules of acetyl-CoA, which can enter the citric acid cycle for further energy production. ntu.edu.tw

Involvement in De Novo Fatty Acid Synthesis and Elongation Processes

De novo fatty acid synthesis is the process of creating fatty acids from non-lipid precursors, primarily acetyl-CoA derived from carbohydrates. wikipedia.org This pathway, catalyzed by the multi-enzyme complex fatty acid synthase (FAS), primarily produces the 16-carbon saturated fatty acid, palmitate, which is then activated to palmitoyl-CoA. cutm.ac.inpharmaguideline.com Therefore, palmitoleoyl-CoA is not a direct intermediate of the primary de novo synthesis pathway but rather a product of a subsequent modification of its output. taylorandfrancis.com

Once synthesized, palmitoleoyl-CoA can serve as a substrate for further elongation by microsomal enzyme systems. These elongases add two-carbon units (from malonyl-CoA) to the carboxyl end of the fatty acyl chain. This process allows for the synthesis of longer monounsaturated fatty acids, such as vaccenic acid (18:1n-7), from the palmitoleoyl-CoA precursor.

Desaturation of Saturated Acyl Coenzyme A to Yield Palmitoleoyl Coenzyme A

The primary route for the endogenous production of palmitoleoyl-CoA is through the desaturation of its saturated counterpart, palmitoyl-CoA. nih.govnih.gov This critical biotransformation introduces a double bond into the fatty acyl chain, converting a saturated fatty acid into a monounsaturated one.

This desaturation is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase. wikipedia.org SCD is an iron-containing enzyme located in the endoplasmic reticulum membrane that introduces a single cis-double bond at the ninth carbon position of the acyl-CoA chain. jst.go.jppnas.org While its name suggests a preference for stearoyl-CoA (18:0), SCD isoforms also efficiently use palmitoyl-CoA (16:0) as a substrate, converting it to palmitoleoyl-CoA (16:1n-7). nih.govnih.gov In mice, for example, multiple SCD isoforms exist with varying substrate preferences; SCD1, SCD2, and SCD4 can desaturate both stearoyl-CoA and palmitoyl-CoA, whereas the SCD3 isoform shows a distinct preference for palmitoyl-CoA. nih.gov

The activity of SCD is highly regulated by dietary and hormonal factors. Its expression is suppressed by the consumption of polyunsaturated fatty acids and activated by high-carbohydrate diets. pnas.org This regulation allows cells to maintain appropriate levels of monounsaturated fatty acids, which are crucial for membrane fluidity and lipid signaling.

EnzymeSubstrateProductLocation
Stearoyl-CoA Desaturase (SCD/Δ9-Desaturase)Palmitoyl-CoAPalmitoleoyl-CoAEndoplasmic Reticulum

The desaturation reaction catalyzed by SCD is a complex oxidative process that requires molecular oxygen (O₂) and reducing equivalents from NADH. nih.govwikipedia.org The mechanism involves an electron transport system within the endoplasmic reticulum membrane. Electrons are transferred from NADH to the flavoprotein cytochrome b₅ reductase, then to the heme-containing protein cytochrome b₅, and finally to the di-iron center of the SCD enzyme itself. nih.govjst.go.jp This electron flow enables the activation of molecular oxygen, which is used to abstract two hydrogen atoms from the C9 and C10 positions of the palmitoyl-CoA substrate, creating a cis-double bond and producing two molecules of water. wikipedia.org

Key Components of the Delta-9 Desaturation Reaction
ComponentRole
Palmitoyl-CoASubstrate
NADHElectron Donor
Cytochrome b₅ ReductaseElectron Carrier (Flavoprotein)
Cytochrome b₅Electron Carrier (Heme Protein)
Stearoyl-CoA Desaturase (SCD)Terminal Desaturase Enzyme
Molecular Oxygen (O₂)Electron Acceptor

Contributions to Complex Lipid Biosynthesis

Palmitoleoyl-CoA is a crucial building block for the synthesis of more complex lipids that serve as structural components of cell membranes, energy storage molecules, and signaling molecules. pnas.org Its incorporation into these lipids is fundamental to cellular function.

Palmitoleoyl-CoA serves as an acyl donor in the initial steps of glycerolipid and phospholipid synthesis, primarily through the Kennedy pathway. nih.gov The process begins with a glycerol-3-phosphate backbone.

Formation of Lysophosphatidic Acid: The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of the palmitoleoyl group from palmitoleoyl-CoA to the sn-1 position of glycerol-3-phosphate. researchgate.net This reaction forms 1-palmitoleoyl-glycerol-3-phosphate, a type of lysophosphatidic acid (LPA).

Formation of Phosphatidic Acid: Subsequently, the enzyme 1-acylglycerol-3-phosphate acyltransferase (AGPAT) facilitates the acylation of the sn-2 position of the LPA. researchgate.net Palmitoleoyl-CoA can also be a substrate for this step, leading to the formation of phosphatidic acid containing two palmitoleoyl chains.

Phosphatidic acid is a key branch-point intermediate. It can be dephosphorylated to form diacylglycerol (DAG), which is the direct precursor for the synthesis of triacylglycerols (the main form of energy storage) and the major phospholipids (B1166683), phosphatidylcholine and phosphatidylethanolamine. nih.gov Alternatively, phosphatidic acid can be converted to CDP-diacylglycerol, a precursor for other important phospholipids like phosphatidylinositol. nih.gov The incorporation of the unsaturated palmitoleoyl chain influences the physical properties of these final lipid molecules, particularly the fluidity of cell membranes.

Sphingolipid Biogenesis and Palmitoleoyl Coenzyme A's Role

The de novo synthesis of sphingolipids, a class of lipids essential for cell structure and signaling, begins in the endoplasmic reticulum. The foundational step of this pathway is the condensation of the amino acid L-serine with a fatty acyl-CoA. researchgate.netplantsphingolipid.org This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), which is the rate-limiting enzyme in sphingolipid biosynthesis. themedicalbiochemistrypage.orgnih.gov

Historically, palmitoyl-CoA was considered the primary substrate for SPT, leading to the formation of 3-ketosphinganine. plantsphingolipid.orgthemedicalbiochemistrypage.org However, the nomenclature is somewhat specific to the most common substrate, and SPT can incorporate other fatty acyl-CoAs, albeit with varying efficiency. The immediate product, 3-ketosphinganine, undergoes a series of modifications, including reduction and acylation, to form the basic ceramide structure. researchgate.net

It is during the acylation of the sphinganine (B43673) backbone, a step catalyzed by a family of enzymes known as ceramide synthases (CerS), that significant diversity is introduced into the sphingolipid population. themedicalbiochemistrypage.org Different CerS enzymes exhibit specificity for fatty acyl-CoAs of varying chain lengths and degrees of saturation. This allows for the incorporation of fatty acids like palmitoleate (B1233929) (from palmitoleoyl-CoA) to form dihydroceramides, which are then desaturated to produce ceramides (B1148491) containing a monounsaturated fatty acid chain.

Table 1: Key Enzymes in Early Sphingolipid Synthesis

EnzymeSubstratesProductCellular LocationRole
Serine Palmitoyltransferase (SPT) L-serine, Palmitoyl-CoA3-KetosphinganineEndoplasmic ReticulumInitiates and regulates the rate of de novo sphingolipid synthesis. themedicalbiochemistrypage.orgnih.gov
3-Ketosphinganine Reductase 3-Ketosphinganine, NADPHSphinganineEndoplasmic ReticulumReduces the ketone group to form the sphinganine backbone. plantsphingolipid.org
Ceramide Synthases (CerS) Sphinganine, Various Fatty Acyl-CoAs (including Palmitoleoyl-CoA)DihydroceramidesEndoplasmic ReticulumAcylates sphinganine to form a diverse pool of dihydroceramides. themedicalbiochemistrypage.org
Dihydroceramide Desaturase (DEGS) DihydroceramideCeramideEndoplasmic ReticulumIntroduces a double bond into the sphingoid base to form ceramide. researchgate.net

Palmitoleoyl Coenzyme A as a Precursor in Diverse Metabolic Networks

Palmitoleoyl-CoA, the activated form of palmitoleic acid, serves as a vital precursor and intermediate in several key metabolic pathways beyond sphingolipid synthesis. nih.gov It is primarily formed through the desaturation of palmitoyl-CoA by the enzyme Stearoyl-CoA Desaturase (SCD), which introduces a double bond into the saturated fatty acyl chain. nih.gov Its status as a monounsaturated fatty acyl-CoA allows it to contribute to the synthesis of a wide range of lipids and to participate in specific protein modifications.

Key Metabolic Fates of Palmitoleoyl-CoA:

Glycerolipid Synthesis: Palmitoleoyl-CoA is a substrate for the synthesis of glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids for membrane construction. nih.gov In the glycerol-3-phosphate pathway, acyltransferases esterify glycerol-3-phosphate and subsequent intermediates with fatty acyl-CoAs. researchgate.netpnas.org The incorporation of palmitoleoyl-CoA contributes to the fluidity of cellular membranes and the properties of stored lipids. taylorandfrancis.com

Fatty Acid Elongation: Palmitoleoyl-CoA can be elongated by microsomal enzyme systems, which add two-carbon units from malonyl-CoA. agrilife.org This process results in the formation of longer-chain monounsaturated fatty acids, such as vaccenic acid (18:1n-7), which have distinct biological roles.

Protein Acylation: Specific proteins undergo post-translational modification with fatty acids. A notable example involves the Wnt family of signaling proteins. The enzyme Porcupine (Porcn), a membrane-bound O-acyltransferase, specifically utilizes palmitoleoyl-CoA to esterify a conserved serine residue on Wnt proteins. nih.gov This monounsaturated acylation is critical for the proper secretion and signaling activity of Wnt proteins. nih.gov

Cholesterol Esterification: Palmitoleoyl-CoA can be used by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) to esterify cholesterol, forming cholesteryl esters. These are the primary form in which cholesterol is stored within cells and transported in lipoproteins.

Table 2: Palmitoleoyl-CoA in Various Metabolic Networks

Metabolic PathwayKey Enzyme(s)Role of Palmitoleoyl-CoAResulting Product(s)
Glycerolipid Synthesis Glycerol-3-phosphate acyltransferase (GPAT), Acylglycerol-phosphate acyltransferase (AGPAT)Acyl donorPhospholipids, Triacylglycerols researchgate.net
Fatty Acid Elongation Fatty acid elongases (ELOVLs)Substrate for elongationLonger-chain monounsaturated fatty acids (e.g., Vaccenoyl-CoA) agrilife.org
Wnt Protein Modification Porcupine (Porcn)Acyl donor for protein modificationAcylated (palmitoleoylated) Wnt proteins nih.gov
Cholesterol Esterification Acyl-CoA:cholesterol acyltransferase (ACAT)Acyl donorCholesteryl esters

Cellular and Subcellular Functions of Palmitoleoyl Coenzyme a

Contributions to Cellular Energy Homeostasis and Bioenergetics

Palmitoleoyl coenzyme A is a key player in cellular energy homeostasis, primarily through its role in fatty acid metabolism. As an activated form of palmitoleic acid, it can be transported into the mitochondria via the carnitine shuttle system. wikipedia.orgmedchemexpress.com Inside the mitochondrial matrix, it undergoes β-oxidation, a process that systematically breaks down the fatty acyl chain into two-carbon acetyl-CoA units. wikipedia.orgmedchemexpress.com These acetyl-CoA molecules then enter the citric acid cycle (Krebs cycle) to generate reducing equivalents (NADH and FADH2), which are subsequently used by the electron transport chain to produce large quantities of ATP, the cell's primary energy currency. coenzalabs.com

Beyond its direct role as an energy substrate, Palmitoleoyl-CoA can also influence mitochondrial function. Long-chain acyl-CoAs, including palmitoyl (B13399708) CoA, have been shown to modulate the activity of key enzymes and transport proteins involved in energy metabolism. nih.gov For instance, they can inhibit the transport of ADP/ATP across the mitochondrial membrane, which can be a protective mechanism under certain conditions like ischemia. nih.govresearchgate.net This regulatory function highlights the dual role of fatty acyl-CoAs as both fuel sources and signaling molecules in the intricate network of cellular bioenergetics. frontiersin.orgnih.gov

Role in Post-Translational Protein Modification

Palmitoleoyl coenzyme A serves as a substrate for several post-translational modifications (PTMs), which are critical for regulating protein function, localization, and stability. nih.gov These modifications dynamically expand the functional diversity of the proteome. thermofisher.com

Protein palmitoylation is a reversible lipid modification where a palmitoyl group is attached to a cysteine residue of a protein via a thioester bond. nih.govnih.gov While the name suggests the attachment of palmitate (a saturated fatty acid), other long-chain fatty acids like palmitoleate (B1233929) can also be utilized. nih.gov This process is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) motif. frontiersin.orgresearchgate.net The reaction typically occurs in a two-step "ping-pong" mechanism where the enzyme first autoacylates and then transfers the fatty acyl group to the target protein. nih.gov

The reversibility of palmitoylation is a key feature that allows for dynamic regulation of protein function. nih.gov The removal of the palmitoyl group is catalyzed by acyl-protein thioesterases (APTs). frontiersin.orgahajournals.org This cycle of palmitoylation and depalmitoylation can control the shuttling of proteins between different cellular compartments, such as the plasma membrane and the Golgi apparatus. nih.gov

The biological significance of protein palmitoylation is vast. It increases the hydrophobicity of a protein, which can promote its association with cellular membranes. nih.gov This is crucial for the proper localization and function of many signaling proteins, including those involved in G-protein signaling. coenzalabs.comscientificlabs.co.uk Palmitoylation can also influence protein-protein interactions, protein stability, and the trafficking of proteins to specific membrane microdomains like lipid rafts. nih.govnih.gov

Target Protein ClassEffect of PalmitoylationKey Enzymes
G-protein α subunitsMembrane anchoring and signalingDHHC3, DHHC7
Transmembrane receptorsTrafficking and localizationVarious DHHCs
KinasesSubcellular localization and activityVarious DHHCs
Scaffolding proteinsAssembly of signaling complexesVarious DHHCs

A more recently discovered post-translational modification is protein CoAlation, the covalent attachment of coenzyme A (CoA) to cysteine residues of proteins. ucl.ac.uknih.gov This modification is induced by oxidative or metabolic stress and is reversible. ucl.ac.uknih.gov Under conditions of oxidative stress, the thiol group of CoA can form a disulfide bond with an oxidized cysteine residue on a target protein. ucl.ac.uk

Protein CoAlation has been identified on a wide range of cellular proteins, including key metabolic enzymes. nih.govresearchgate.net The functional consequences of this modification are diverse. It can protect cysteine residues from irreversible overoxidation, thus acting as a redox-regulatory mechanism. ucl.ac.uknih.gov Additionally, the attachment of the bulky CoA molecule can alter the conformation and activity of the modified protein. ucl.ac.uknih.gov For example, CoAlation has been shown to modulate the activity of enzymes involved in glycolysis and the citric acid cycle. nih.gov This suggests that protein CoAlation is an important mechanism for adapting cellular metabolism to changing redox conditions. ucl.ac.uk

In addition to enzyme-catalyzed modifications, cellular proteins can also undergo non-enzymatic acylation. frontiersin.org This occurs when reactive acyl-CoA species, such as palmitoleoyl-CoA, directly react with nucleophilic amino acid residues on proteins, most commonly the ε-amino group of lysine (B10760008). frontiersin.orgresearchgate.net The likelihood of non-enzymatic acylation is influenced by the concentration of the acyl-CoA and the local environment, such as the alkaline pH of the mitochondrial matrix, which enhances the nucleophilicity of lysine residues. researchgate.net

While initially considered a form of cellular damage, there is growing evidence that non-enzymatic acylation can have regulatory roles. frontiersin.org For example, the non-enzymatic succinylation of mitochondrial proteins, driven by high levels of succinyl-CoA, can modulate metabolic pathways. researchgate.net Similarly, high concentrations of palmitoleoyl-CoA could lead to the non-enzymatic palmitoleoylation of proteins, altering their charge, structure, and function. frontiersin.org However, cells also have mechanisms to mitigate excessive non-enzymatic acylation, such as acyl-CoA binding proteins (ACBPs) that sequester acyl-CoAs and reduce their free concentration. nih.gov

Influence on Biological Membrane Dynamics and Structural Integrity

Palmitoleoyl coenzyme A, as an amphipathic molecule with a long hydrophobic acyl chain and a hydrophilic CoA headgroup, can interact with and influence the properties of biological membranes. While high concentrations can have a detergent-like effect and disrupt membrane integrity, at physiological concentrations, it is more likely to be involved in modulating membrane dynamics. acs.org

The incorporation of palmitoleoyl-CoA into membranes can alter their fluidity and curvature. Furthermore, through its role in protein palmitoylation, it indirectly influences membrane structure by tethering proteins to the membrane surface. nih.gov This anchoring of proteins can affect the organization of membrane domains and the formation of signaling platforms. ahajournals.org For instance, the palmitoylation of certain proteins is required for their localization to lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. ahajournals.orgnih.gov Palmitoyl-CoA has also been shown to stimulate the cellular uptake and plasma membrane binding of carnitine, a molecule essential for the transport of fatty acids into the mitochondria. nih.gov

Participation in Intracellular Signaling Cascades and Pathways (e.g., G-protein signaling)

Palmitoleoyl coenzyme A is a critical molecule in intracellular signaling, largely through its role as a substrate for the palmitoylation of signaling proteins. coenzalabs.comresearchgate.netscientificlabs.co.uknih.govebiohippo.com Palmitoylation is a key regulator of G-protein signaling, one of the most ubiquitous signaling mechanisms in eukaryotes. nih.gov

Many components of the G-protein signaling cascade are subject to palmitoylation, including G-protein-coupled receptors (GPCRs), the Gα subunits of heterotrimeric G-proteins, and some downstream effector molecules. nih.gov For Gα subunits, palmitoylation is essential for their anchoring to the plasma membrane, which is a prerequisite for their interaction with GPCRs and subsequent signal transduction. nih.gov The dynamic nature of palmitoylation allows for the regulation of G-protein localization and activity. nih.gov For example, upon receptor activation, some Gα subunits undergo depalmitoylation, leading to their translocation from the plasma membrane to the cytoplasm and termination of the signal. nih.gov

Furthermore, the palmitoylation of GPCRs themselves can influence their trafficking, stability, and ability to couple with G-proteins. bioscientifica.comnih.gov This modification can also direct GPCRs to specific membrane microdomains, such as lipid rafts, where they can interact with other signaling molecules to form efficient signaling complexes. nih.gov Thus, by providing the palmitoleoyl moiety for these modifications, palmitoleoyl coenzyme A plays a fundamental role in the precise spatial and temporal control of intracellular signaling. nih.gov

Signaling ComponentRole of PalmitoylationConsequence of Modification
G-protein-coupled receptors (GPCRs)Trafficking, stability, G-protein couplingModulation of signal transduction
Gα subunitsMembrane anchoring, interaction with GPCRsActivation and termination of signaling
Downstream effectorsLocalization and activityRegulation of cellular responses

Modulation of Cell Growth and Proliferation in In Vitro Models

Palmitoleoyl coenzyme A (Palmitoleoyl-CoA) is a critical intermediate in cellular metabolism, and its role in modulating cell growth and proliferation is primarily understood through its function as a substrate for protein modification and its influence on signaling pathways. The most well-documented mechanism is its essential role in the palmitoleoylation of Wnt signaling proteins.

Wnt proteins are a family of secreted signaling molecules that are crucial for embryonic development, tissue homeostasis, and cell proliferation. nih.govwikipedia.org For Wnt proteins to be active, secreted, and able to bind to their receptors, they must undergo a unique post-translational modification: the attachment of a palmitoleoyl group to a conserved serine residue. nih.govnih.gov This modification, known as S-palmitoleoylation, is catalyzed in the endoplasmic reticulum by the enzyme Porcupine (PORCN), which utilizes Palmitoleoyl-CoA as the fatty acid donor. nih.govnih.gov This lipid modification is indispensable for Wnt to bind to its carrier protein, Wntless (WLS), for transport to the plasma membrane and subsequent secretion. wikipedia.org The attached palmitoleoyl moiety also facilitates the binding of Wnt to its Frizzled family of receptors, initiating downstream signaling. wikipedia.org

The canonical Wnt/β-catenin pathway, once activated, leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional coactivator for genes involved in cell growth and proliferation, such as c-MYC and Cyclin D1. nih.govwjgnet.com Therefore, the availability of Palmitoleoyl-CoA directly impacts the production of active Wnt ligands, thereby influencing the rate of cell proliferation. Research has shown that inhibiting the generation of the monounsaturated fatty acid substrate required for Wnt modification can block Wnt signaling. nih.gov Furthermore, the regulation of Wnt signaling by the Porcupine enzyme in conjunction with the Palmitoleoyl-CoA substrate has been noted to exhibit anticancer properties. nih.gov

Studies using the precursor fatty acid, palmitoleic acid, provide further insight into its effects on different cell types in vitro. For instance, in 3T3-L1 preadipocytes, treatment with palmitoleic acid (100 μM) for 24 hours resulted in an approximate 17% increase in cell number compared to controls, suggesting a pro-proliferative effect in this cell line. mdpi.com Conversely, palmitoleic acid has demonstrated an inhibitory effect on the proliferation of human lymphocytes. When stimulated with Concanavalin A, lymphocyte proliferation was decreased by treatment with both 25 μM and 50 μM concentrations of palmitoleic acid. nih.gov

Table 1: Effect of Palmitoleic Acid on Cell Proliferation in In Vitro Models
Cell Line/TypeTreatmentConcentrationDurationObserved EffectReference
3T3-L1 PreadipocytesPalmitoleic Acid100 µM24 h~17% increase in cell number mdpi.com
Human Lymphocytes (ConA-stimulated)Palmitoleic Acid25 µM-Decreased proliferation nih.gov
Human Lymphocytes (ConA-stimulated)Palmitoleic Acid50 µM-Decreased proliferation nih.gov

Interplay with Redox Homeostasis and Cellular Stress Responses

Palmitoleoyl-CoA and its precursor, palmitoleic acid, play a significant role in maintaining cellular redox balance and responding to cellular stress, often exhibiting protective effects against stress induced by saturated fatty acids. Cellular redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. brieflands.com An imbalance leads to oxidative stress, which can damage cellular macromolecules and trigger stress responses, including endoplasmic reticulum (ER) stress. brieflands.comnih.gov

In vitro studies using adult rat cardiomyocytes have demonstrated the antioxidant potential of palmitoleic acid. When cardiomyocytes were exposed to the saturated fatty acid palmitic acid, a known inducer of oxidative stress, their total antioxidant capacity (TAC) decreased significantly. brieflands.com However, co-incubation with palmitoleic acid not only prevented this decrease but led to a significant increase in cellular TAC compared to controls. Palmitoleic acid treatment alone also increased TAC. Furthermore, palmitoleic acid tended to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in cells stressed with palmitic acid. brieflands.com These findings suggest that palmitoleic acid can bolster the cell's antioxidant defenses and mitigate lipid damage. brieflands.com

The endoplasmic reticulum is a key organelle for protein and lipid synthesis, and its function is sensitive to alterations in lipid composition. nih.govnih.gov An accumulation of saturated fatty acids like palmitate can induce ER stress, characterized by the upregulation of stress markers such as GRP78 and CHOP, which can ultimately lead to apoptosis. nih.govnih.gov Monounsaturated fatty acids, such as oleic acid and by extension palmitoleic acid, have been shown to counteract this effect. They can divert saturated fatty acids towards the synthesis of neutral triglycerides, which are stored in lipid droplets, thereby reducing the incorporation of harmful saturated species into ER membranes and alleviating ER stress. nih.govnih.gov While much of the direct research has focused on palmitic acid-induced stress, the protective role of monounsaturated fatty acids is a recurring theme, suggesting that Palmitoleoyl-CoA contributes to pathways that resolve or prevent cellular stress. nih.govfrontiersin.org

Table 2: Effect of Palmitoleic Acid on Oxidative Stress Markers in Adult Rat Cardiomyocytes
Treatment GroupTime PointParameterResult vs. ControlResult vs. Palmitic Acid GroupReference
Palmitic Acid (0.5 mM)48 hCellular Total Antioxidant Capacity (TAC)24% decrease- brieflands.com
Palmitoleic Acid (0.5 mM)24 hCellular Total Antioxidant Capacity (TAC)45% increaseSignificant increase brieflands.com
48 hCellular Total Antioxidant Capacity (TAC)19% increaseSignificant increase brieflands.com
Palmitic Acid + Palmitoleic Acid (0.5 mM each)24 hCellular Total Antioxidant Capacity (TAC)44% increaseSignificant increase brieflands.com
48 hCellular Total Antioxidant Capacity (TAC)11% increaseSignificant increase brieflands.com
Palmitic Acid + Palmitoleic Acid (0.5 mM each)24 hMalondialdehyde (MDA)-Tendency to decrease brieflands.com

Methodological Approaches for Investigating Palmitoleoyl Coenzyme a

Analytical Techniques for Quantification in Biological Systems

Accurate quantification of Palmitoleoyl-CoA in tissues and cells is crucial for understanding its role in metabolic health and disease. Several analytical methods have been developed for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of long-chain acyl-CoA species, including Palmitoleoyl-CoA, due to its high sensitivity and specificity. nih.govnih.gov This technique allows for the precise measurement of sub-picomole amounts of individual acyl-CoA molecules from complex biological matrices like rat liver or human skeletal muscle. nih.govnih.gov

The general workflow involves extraction of acyl-CoAs from the biological sample, often using organic solvents, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov Quantification is typically achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. plos.org Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where a specific precursor ion for Palmitoleoyl-CoA (e.g., m/z 1006) is selected and fragmented, and a characteristic product ion is monitored for quantification. nih.govnih.gov A common fragmentation observed for long-chain acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da). nih.govmdpi.com This highly specific transition allows for accurate quantification even in the presence of other structurally similar molecules. nih.gov

Method validation according to regulatory guidelines ensures accuracy, precision, and linearity over a physiological concentration range. plos.orgplos.org For instance, one validated method for five long-chain acyl-CoAs, including Palmitoleoyl-CoA, reported accuracies between 94.8% and 110.8% and good inter- and intra-run precision. plos.org The high sensitivity of LC-MS/MS methods can reduce the amount of tissue required for analysis, which is particularly advantageous for studies involving human biopsies. plos.org

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
ParameterTypical Condition/ValueReference
Ionization ModePositive Electrospray Ionization (ESI) nih.govplos.org
Mass AnalyzerTriple Quadrupole nih.govplos.org
Detection ModeSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.govplos.org
Precursor Ion (m/z) for C16:1-CoA~1006 nih.gov
Key FragmentationNeutral loss of 507 Da nih.govmdpi.com
Limit of QuantificationFemtomole range nih.govnih.gov

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, ensuring that different acyl-CoA species and other interfering compounds are resolved before detection. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques used for separating long-chain acyl-CoAs. nih.govnih.govwikipedia.org

Separation is typically achieved on a C8 or C18 reversed-phase column. nih.govplos.org A binary solvent gradient is employed, commonly consisting of an aqueous mobile phase and an organic mobile phase, such as acetonitrile (B52724). nih.govplos.org The addition of an ion-pairing agent or the use of a high pH mobile phase (e.g., containing ammonium (B1175870) hydroxide) is crucial for achieving good peak shape and resolution for the anionic acyl-CoA molecules. nih.govnih.govplos.org For example, a method using a C18 column at a high pH of 10.5 with an ammonium hydroxide (B78521) and acetonitrile gradient provided high-resolution separation of five different long-chain acyl-CoAs. plos.org The retention time of an acyl-CoA is dependent on its chain length and degree of unsaturation, with shorter and more unsaturated species generally eluting earlier. researchgate.net

While mass spectrometry directly quantifies the Palmitoleoyl-CoA molecule, spectrophotometric and fluorometric assays are powerful indirect methods used to measure the activity of enzymes that produce or consume Palmitoleoyl-CoA. These assays monitor the reaction by detecting the appearance of a product or the disappearance of a substrate, often through a change in absorbance or fluorescence. researchgate.netfrontiersin.org

For instance, the activity of acyl-CoA oxidases, which catalyze the first step of peroxisomal beta-oxidation, can be measured using a spectrophotometric assay. researchgate.netnih.gov This method relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of acyl-CoAs like Palmitoleoyl-CoA. The H₂O₂ produced is used in a subsequent reaction catalyzed by exogenous peroxidase to oxidize a dye, leading to a measurable change in absorbance. researchgate.net

Similarly, fluorometric assays are used to determine the activity of enzymes like carnitine palmitoyltransferase (CPT). frontiersin.org CPT catalyzes the transfer of the fatty acyl group from acyl-CoA to carnitine. The activity can be measured by quantifying the coenzyme A (CoASH) released during the reaction. frontiersin.org The liberated CoASH reacts with a thiol-reactive fluorescent probe, such as 7-fluorobenz-2-oxa-1,3-diazole-4-sulphonamide or N-(9-acridinyl)-maleimide, to form a product with strong fluorescence, which is proportional to the enzyme's activity. frontiersin.org

Radiotracer and Isotopic Labeling Studies for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems, providing insights into metabolic flux through various pathways. By supplying cells or organisms with a precursor molecule labeled with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the label into downstream metabolites, including Palmitoleoyl-CoA.

For example, cells can be incubated with [U-¹³C]palmitate, a uniformly ¹³C-labeled version of palmitic acid. This labeled palmitate is activated within the cell to form [U-¹³C]palmitoyl-CoA. This intermediate can then be desaturated to form ¹³C-labeled Palmitoleoyl-CoA or elongated to produce longer-chain fatty acyl-CoAs. The extent of ¹³C incorporation into these different acyl-CoA species can be precisely measured using LC-MS/MS. This approach has been used to quantify the incorporation of labeled palmitate into various fatty acyl-CoA pools in HEK293 cells, revealing the dynamics of fatty acid elongation and desaturation. Such studies are critical for understanding how the flux through these pathways is regulated under different physiological conditions.

In Vitro Enzymatic Assays Utilizing Palmitoleoyl Coenzyme A Lithium Salt

This compound is a stable and soluble form of the molecule, making it an ideal substrate for use in a wide range of in vitro enzymatic assays. These assays are fundamental for characterizing enzyme kinetics, identifying enzyme inhibitors, and elucidating biochemical pathways.

For example, Palmitoleoyl-CoA has been used as a substrate in cell-free assays to screen for inhibitors of diacylglyceride (B12379688) acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. It has also been employed in reaction mixtures to determine the enzymatic activity of thioesterase I (tesA). The use of fluorescently labeled peptides in conjunction with unlabeled Palmitoyl-CoA allows for the in vitro characterization of palmitoyl (B13399708) acyltransferase (PAT) activities by separating the substrate and product via HPLC.

Table 2: Examples of In Vitro Assays Using Palmitoleoyl-CoA
Enzyme/Process StudiedAssay PrincipleReference
Diacylglyceride acyltransferase 1 (DGAT1)Used as a substrate with dioleoyl glycerol (B35011) in a cell-free enzyme assay to screen for inhibitors.
Thioesterase I (tesA)Included in the reaction mix for enzymatic activity assay.
Palmitoyl Acyltransferases (PATs)Used as an unlabeled substrate with fluorescently labeled peptides to quantify enzyme activity via HPLC.
Citrate Synthase InhibitionMicroinjected into newt eggs to study its effect on enzyme inhibition during egg activation.

In Vivo (Non-Human) Research Models for Mechanistic Investigations

In vivo research using non-human models, primarily rodents, is indispensable for investigating the complex physiological and pathological roles of Palmitoleoyl-CoA and its metabolic precursors and derivatives. These models allow for mechanistic studies that are not possible in humans, linking molecular events to whole-body physiology.

Studies in mice have explored how dietary fats influence metabolic pathways where Palmitoleoyl-CoA is an intermediate. For example, feeding mice a diet rich in palmitic acid, the precursor to palmitoyl-CoA, can lead to increased production of ceramides (B1148491) in the intestine, which in turn impairs insulin (B600854) signaling. nih.gov This highlights a mechanism by which saturated fat intake can contribute to insulin resistance.

Conversely, studies using palmitoleate (B1233929) supplementation in mice have demonstrated beneficial metabolic effects. In high-fat diet-fed mice, palmitoleate supplementation was shown to improve systemic insulin sensitivity and reduce liver inflammation, despite increasing hepatic fat deposition (steatosis). plos.org This suggests that palmitoleate can dissociate hepatic steatosis from insulin resistance and inflammation. plos.org Further research in obese mice indicated that palmitoleic acid could reduce hepatic gluconeogenesis by down-regulating the expression of SIRT3, a key metabolic regulator. nih.gov These in vivo studies are crucial for understanding how the balance of different fatty acyl-CoAs, including Palmitoleoyl-CoA, influences metabolic health and the pathogenesis of diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govplos.org

Recombinant Protein Expression and Purification for Enzyme Characterization

The characterization of enzymes that metabolize or interact with palmitoleoyl-CoA often necessitates the production of these proteins in heterologous expression systems. This approach allows for the generation of large quantities of pure, active enzyme, free from other cellular components that might interfere with downstream analysis. Common systems for expressing lipid-metabolizing enzymes include bacteria, such as Escherichia coli, and yeast, like Saccharomyces cerevisiae. nih.gov

The general workflow for recombinant protein expression and purification begins with cloning the gene of interest into an appropriate expression vector. This vector is then introduced into the chosen host organism. Induction of protein expression is typically achieved by adding a specific chemical agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli systems. dergipark.org.tr Optimization of expression conditions, including inducer concentration, temperature, and induction time, is crucial for maximizing the yield of soluble, correctly folded protein. dergipark.org.tr For instance, lower induction temperatures can sometimes prevent the formation of inactive protein aggregates known as inclusion bodies. dergipark.org.tr

Following expression, the host cells are lysed, and the recombinant protein is purified from the cellular milieu. A common strategy involves the use of affinity tags, such as a polyhistidine-tag (His-tag), which is engineered onto the protein. dergipark.org.tr This tag allows the protein to bind specifically to a chromatography resin (e.g., nickel-NTA), facilitating its separation from other cellular proteins. The purified protein can then be eluted from the resin. The success of the purification process is often monitored by techniques like SDS-PAGE, which separates proteins based on their molecular weight. researchgate.net

Once a pure enzyme preparation is obtained, its functional characteristics with respect to palmitoleoyl-CoA can be investigated. Enzyme assays are employed to determine kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For enzymes like acyl-CoA synthetases, which ligate coenzyme A to fatty acids, activity can be measured by monitoring the formation of the acyl-CoA product. nih.gov Binding assays, such as microscale thermophoresis, can directly measure the affinity of the enzyme for palmitoleoyl-CoA. researchgate.net

Host SystemCommon Vector SystemInduction AgentPurification MethodCharacterization Techniques
Escherichia colipET vectorsIPTGHis-tag affinity chromatographySDS-PAGE, Enzyme kinetics, Binding assays
YeastHigh copy number plasmidsVaries by promoterAffinity chromatographyWestern blot, Activity assays

Cell Culture Models for Studying Palmitoleoyl Coenzyme A Metabolism and Signaling

Cell culture models are indispensable tools for elucidating the complex roles of palmitoleoyl-CoA in cellular metabolism and signaling pathways. nih.gov These in vitro systems allow researchers to study cellular processes in a controlled environment, manipulating variables that would be difficult to manage in whole organisms. nih.gov A variety of cell lines are utilized, depending on the specific research question. For example, hepatocytes are often used to study lipid metabolism in the liver, while neuronal cell lines are employed to investigate the roles of fatty acids in the nervous system. nih.gov

A significant challenge in studying the effects of fatty acids like palmitoleate in cell culture is their poor solubility in aqueous media. nih.gov To overcome this, fatty acids are typically complexed with bovine serum albumin (BSA), which mimics the physiological transport of fatty acids in the bloodstream. nih.govnih.gov The preparation of these fatty acid-BSA complexes requires careful attention to ensure consistent and effective delivery of the fatty acid to the cells. nih.gov

These models are instrumental in investigating "lipotoxicity," a condition where an excess of fatty acids leads to cellular dysfunction and death. nih.govnih.gov By exposing cultured cells to high concentrations of palmitate (a precursor to palmitoleoyl-CoA), researchers can dissect the molecular mechanisms underlying this phenomenon. nih.gov For instance, studies have used bovine hepatocytes exposed to β-Hydroxybutyric acid (BHB) to create an in vitro model of ketosis, allowing for the investigation of lipid metabolism dysregulation. mdpi.com

Cell culture systems are also crucial for studying the role of palmitoleoyl-CoA in protein palmitoylation, a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein. researchgate.netnih.gov This modification can affect the protein's localization, stability, and interaction with other molecules. researchgate.netnih.gov Cell-based assays can be used to study this process in an intact cellular environment with endogenous levels of palmitoyl-CoA. nih.gov One such method involves introducing a peptide of interest into the cell culture medium and subsequently lysing the cells to analyze the extent of its palmitoylation. nih.gov The use of cell lines like HEK-293F has been valuable for overexpressing and studying palmitoylated proteins. nih.gov

Furthermore, cell culture models, such as S49 lymphoma cells, have been used to demonstrate the regulatory roles of palmitoyl-CoA in cellular uptake processes. For example, palmitoyl-CoA has been shown to stimulate the cellular uptake and plasma membrane binding of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for beta-oxidation. nih.gov

Cell LineResearch FocusKey Methodological ConsiderationsExample Finding
Primary HepatocytesLipotoxicity, Fatty acid metabolismUse of fatty acid-BSA complexesHigh fatty acid levels can induce cellular stress. nih.gov
Bovine HepatocytesKetosis-induced lipid metabolism changesExposure to BHB to mimic ketosisMAPK1 activation is a driver of lipotoxicity in ketosis. mdpi.com
HEK-293FRecombinant expression of palmitoylated proteinsOptimization of transfection conditionsHigh-level expression of functional, palmitoylated proteins is achievable. nih.gov
S49 Lymphoma CellsRegulation of nutrient transportMeasurement of substrate uptake and membrane bindingPalmitoyl-CoA stimulates carnitine uptake. nih.gov

Emerging Research Frontiers and Future Perspectives on Palmitoleoyl Coenzyme a

Unraveling Novel Regulatory Mechanisms of Palmitoleoyl Coenzyme A Levels and Flux

The intracellular concentration and metabolic flow of palmitoleoyl-CoA are meticulously controlled by a complex interplay of enzymatic activities and substrate availability. Future research is focused on identifying and characterizing novel regulatory nodes that dictate its synthesis, degradation, and partitioning between various metabolic and signaling pathways.

A critical point of regulation is the conversion of palmitoyl-CoA to palmitoleoyl-CoA, a reaction catalyzed by stearoyl-CoA desaturase (SCD). This conversion of a saturated fatty acyl-CoA to a monounsaturated one is a key step in the biosynthesis of various lipids. taylorandfrancis.com The activity of SCD is, therefore, a central determinant of palmitoleoyl-CoA levels. Understanding the upstream signaling pathways that modulate SCD expression and activity is a key area of investigation.

Furthermore, the flux of palmitoleoyl-CoA is influenced by its utilization in different metabolic pathways. For instance, its incorporation into complex lipids is regulated by various acyltransferases. The specificity of these enzymes for different fatty acyl-CoAs, including palmitoleoyl-CoA, is an area of active research.

Table 1: Key Enzymes in Palmitoleoyl-CoA Metabolism

EnzymeFunctionRegulatory Significance
Stearoyl-CoA Desaturase (SCD)Catalyzes the desaturation of palmitoyl-CoA to palmitoleoyl-CoA.A primary control point for the de novo synthesis of palmitoleoyl-CoA.
Acyl-CoA Synthetases (ACS)Activate fatty acids, including palmitoleic acid, to their CoA esters.Regulate the availability of palmitoleoyl-CoA from exogenous sources.
Glycerol-3-phosphate acyltransferases (GPATs)Catalyze the initial step in the synthesis of glycerolipids.Influence the incorporation of palmitoleoyl-CoA into triglycerides and phospholipids (B1166683).
Acyl-CoA ThioesterasesHydrolyze acyl-CoAs to free fatty acids and Coenzyme A.May play a role in regulating the intracellular pool size of palmitoleoyl-CoA.

Exploration of Palmitoleoyl Coenzyme A's Role in Specific Cellular Compartments and Organelles

The subcellular localization of palmitoleoyl-CoA is intricately linked to its diverse functions. Research is increasingly focused on dissecting its roles within specific organelles, revealing a spatial organization of its metabolism and signaling functions.

Mitochondria: While primarily known for the beta-oxidation of saturated fatty acids, mitochondria also play a role in the metabolism of unsaturated fatty acids. wikipedia.org The transport of palmitoleoyl-CoA into the mitochondrial matrix via the carnitine shuttle system allows it to be utilized for energy production. wikipedia.org However, emerging evidence suggests that intramitochondrial palmitoleoyl-CoA may also have regulatory roles, potentially influencing mitochondrial protein function through post-translational modifications. frontiersin.org

Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis, and it is here that the desaturation of palmitoyl-CoA to palmitoleoyl-CoA primarily occurs. taylorandfrancis.com The ER is also the site for the synthesis of complex lipids, such as triglycerides and phospholipids, which incorporate palmitoleoyl-CoA. The interplay between the ER and other organelles, such as lipid droplets, is crucial for maintaining lipid homeostasis. nih.gov

Peroxisomes: Peroxisomes are involved in a variety of metabolic processes, including the beta-oxidation of very-long-chain fatty acids and branched-chain fatty acids. nih.gov While their role in the direct metabolism of palmitoleoyl-CoA is less defined, they are known to interact with both mitochondria and the ER in the broader network of cellular lipid metabolism. nih.govfrontiersin.org Peroxisomes contain acyl-CoA thioesterases that can hydrolyze various acyl-CoAs, potentially influencing the cellular pool of palmitoleoyl-CoA. researchgate.net

Advanced Approaches for Investigating Palmitoleoyl Coenzyme A-Mediated Protein Modifications

A significant frontier in understanding the signaling roles of palmitoleoyl-CoA is the study of protein palmitoleoylation, a post-translational modification where a palmitoleoyl group is attached to a protein. This modification can alter a protein's localization, stability, and interaction with other molecules. The development of advanced chemical biology tools has been instrumental in this area.

One such advancement is the use of chemical probes that mimic palmitoleic acid but contain a reporter tag for detection. For example, ω-alkynyl cis- and trans-palmitoleic acids (cis- and trans-Alk-14:1) have been synthesized to directly study protein palmitoleoylation. nih.gov These probes can be metabolically incorporated into proteins, and the alkyne handle allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) tag via click chemistry for visualization and enrichment. nih.gov Studies have shown that a cis-alkynyl palmitoleic acid probe can efficiently label Wnt proteins, which are known to be palmitoleoylated. nih.gov

Another powerful technique is the acyl-biotin exchange (ABE) assay, which allows for the specific enrichment and identification of S-acylated proteins. creative-proteomics.com This method involves blocking free thiol groups, cleaving the thioester linkage of the acyl group with hydroxylamine, and then labeling the newly exposed thiol with a biotin tag for affinity purification and subsequent identification by mass spectrometry. creative-proteomics.comgbiosciences.com

Bio-orthogonal azido-palmitate analogues are also being used to identify palmitoylated proteins in various cellular compartments, including mitochondria. nih.gov These methods, originally developed for studying palmitoylation, are being adapted to specifically investigate palmitoleoylation.

Table 2: Advanced Techniques for Studying Protein Palmitoleoylation

TechniquePrincipleApplication
Metabolic Labeling with Chemical Probes (e.g., Alk-14:1)Cells are incubated with a palmitoleic acid analog containing a bioorthogonal handle (e.g., alkyne). The probe is incorporated into proteins, which can then be tagged for detection.Allows for the direct and specific labeling and identification of palmitoleoylated proteins in cells. nih.gov
Acyl-Biotin Exchange (ABE)Free thiols are blocked, thioester bonds are cleaved, and the newly exposed thiols are biotinylated for enrichment and identification.Enables the proteome-wide identification of S-acylated proteins, including those modified with palmitoleoyl groups. creative-proteomics.com
Bio-orthogonal Azido-palmitate AnalogsAn azido-palmitate analog is metabolically incorporated into proteins and then detected via Staudinger ligation with a phosphine (B1218219) probe.Used to identify novel palmitoylated proteins in specific organelles like mitochondria. nih.gov

Development of Sophisticated In Vitro and In Vivo (Non-Human) Models for Mechanistic Studies

To elucidate the precise molecular mechanisms of palmitoleoyl-CoA action, researchers are developing and utilizing a range of sophisticated in vitro and in vivo models.

In Vitro Models: Cell culture systems remain a cornerstone for mechanistic studies. The use of specific cell lines, such as those with genetic modifications in key enzymes of lipid metabolism (e.g., SCD knockout cells), allows for the controlled investigation of the effects of altered palmitoleoyl-CoA levels. Furthermore, in vitro reconstitution assays using purified enzymes and substrates are invaluable for dissecting the biochemical properties of proteins involved in palmitoleoyl-CoA metabolism and signaling.

In Vivo (Non-Human) Models: Animal models, particularly mice, are crucial for understanding the physiological and pathophysiological roles of palmitoleoyl-CoA in a whole-organism context. Genetically engineered mouse models, such as those with tissue-specific overexpression or knockout of genes like SCD1, have been instrumental in revealing the roles of monounsaturated fatty acids in various metabolic processes. mdpi.com These models are essential for studying the long-term consequences of altered palmitoleoyl-CoA metabolism on health and disease. For instance, studies in dairy cows have utilized in vivo and in vitro models to investigate the link between hepatic lipid metabolism and ketosis. mdpi.com

Integration with Systems Biology and Omics Approaches for Holistic Understanding

The complexity of lipid metabolism and its integration with other cellular processes necessitate a systems-level approach. The fields of lipidomics, proteomics, and transcriptomics, combined with computational modeling, are providing a more holistic view of the roles of palmitoleoyl-CoA.

Lipidomics: This field involves the comprehensive and quantitative analysis of all lipids in a biological system. Advanced mass spectrometry techniques enable the detailed profiling of hundreds of lipid species, allowing researchers to observe how the levels of lipids containing palmitoleate (B1233929) change in response to various stimuli or in different disease states. nih.gov

Proteomics: Proteomic approaches are being used to identify proteins that are post-translationally modified by palmitoleoylation on a global scale. nih.gov This allows for the discovery of new signaling pathways and cellular processes that are regulated by this modification.

Transcriptomics: By analyzing changes in gene expression, researchers can identify the transcriptional networks that are influenced by palmitoleoyl-CoA or its metabolites. This can reveal upstream regulators and downstream effectors of palmitoleoyl-CoA signaling.

Integrating these "omics" datasets allows for the construction of comprehensive network models of cellular metabolism. researchgate.netlongdom.org These models can help to predict how perturbations in palmitoleoyl-CoA levels will affect other cellular processes and can lead to the identification of novel therapeutic targets. nih.gov

Identification of Previously Undiscovered Palmitoleoyl Coenzyme A Interacting Proteins and Pathways

A key area of future research is the discovery of novel proteins and pathways that are regulated by or interact with palmitoleoyl-CoA. While some interacting proteins are known through their enzymatic activity, non-enzymatic interactions that allosterically regulate protein function are also being explored.

Recent studies have identified novel protein interactions that are crucial for lipid metabolism. For example, the protein CHP1 has been shown to interact with and regulate the activity of glycerol-3-phosphate acyltransferases (GPATs) 3 and 4, enzymes that are involved in the initial steps of glycerolipid synthesis. pnas.org While this research focused on GPAT activity with palmitoyl-CoA, it highlights the potential for discovering novel regulatory proteins that influence the fate of other fatty acyl-CoAs like palmitoleoyl-CoA.

The continued application of advanced proteomic techniques, such as affinity purification-mass spectrometry using palmitoleoyl-CoA as bait, is expected to uncover a host of new interacting proteins. The functional characterization of these interactions will undoubtedly reveal new and unexpected roles for this important lipid molecule in cellular physiology and disease.

Q & A

Q. How should palmitoleoyl coenzyme A lithium salt be prepared and stored to ensure stability in enzymatic assays?

Methodological Guidance:

  • Solubility: Dissolve in deionized water at 100 mg/mL (tested for structurally similar acetyl coenzyme A lithium salts) . Vortex thoroughly and centrifuge to remove insoluble particulates.
  • Storage: Aliquot and store at -80°C to prevent freeze-thaw degradation. Avoid exposure to reducing agents, which may destabilize the thioester bond .
  • Stability Testing: Monitor degradation via HPLC (≥90% purity threshold) under varying pH (6.0–8.0) and temperature conditions (-20°C vs. -80°C) to validate storage protocols .

Q. What are the standard protocols for quantifying this compound in cellular lipid extracts?

Methodological Guidance:

  • Extraction: Use a chloroform-methanol (2:1 v/v) solvent system with 0.1% acetic acid to isolate acyl-CoA species. Centrifuge at 10,000 × g for 15 minutes to separate phases .
  • Quantification: Employ LC-MS/MS with a C18 reverse-phase column and positive ionization mode. Use deuterated internal standards (e.g., d3-palmitoyl CoA) to correct for matrix effects .
  • Validation: Perform spike-and-recovery experiments in biological matrices (e.g., liver homogenates) to confirm accuracy (target recovery: 85–115%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in β-oxidation versus sphingolipid biosynthesis?

Experimental Design:

  • Pathway Inhibition: Use siRNA knockdown of SPTLC1 (serine palmitoyltransferase) to block sphingolipid synthesis, and etomoxir (CPT1 inhibitor) to block β-oxidation. Compare radiolabeled [¹⁴C]-palmitoleoyl CoA incorporation into ceramide versus CO₂ (β-oxidation endpoint) .
  • Isotope Tracing: Apply [U-¹³C]-palmitoleate and track label distribution into sphinganine (via LC-MS) and acetyl-CoA (via NMR) to quantify metabolic flux .
  • Controls: Include lithium-free CoA derivatives to isolate lithium-specific effects on enzyme kinetics (e.g., lithium’s inhibition of adenylate kinase) .

Q. How should contradictory data on lithium salts’ effects on acyl-CoA-dependent enzymes be resolved?

Contradiction Analysis Framework:

  • Enzyme-Specific Assays: Replicate studies using purified enzymes (e.g., lactate dehydrogenase, 1-phosphofructokinase) with palmitoleoyl CoA lithium salt. Compare activity under varying Li⁺ concentrations (0–10 mM) to identify inhibitory thresholds .
  • Cation Interference: Substitute lithium with sodium or potassium salts to determine if observed effects are cation-specific. For example, lithium’s small ionic radius may disrupt Mg²⁺-dependent enzyme cofactor binding .
  • Computational Modeling: Use molecular docking simulations (e.g., AutoDock Vina) to predict lithium’s interaction with enzyme active sites versus acyl-CoA binding pockets .

Q. What strategies optimize palmitoleoyl CoA lithium salt delivery in in vivo models for studying lipid metabolism?

Methodological Optimization:

  • Vehicle Formulation: Prepare micellar solutions with taurocholate (10 mM) to enhance solubility in intravenous administrations. Validate bioavailability via plasma LC-MS at timed intervals .
  • Tissue-Specific Delivery: Use organ-targeted nanoparticles (e.g., liver-tropic lipid nanoparticles) to bypass renal clearance and improve hepatic uptake .
  • Dose-Response Curves: Test 0.1–10 mg/kg doses in knockout models (e.g., ACSL1⁻/⁻ mice) to establish thresholds for metabolic phenotype modulation .

Methodological Pitfalls and Solutions

Q. Why might discrepancies arise in palmitoleoyl CoA lithium salt’s reported solubility, and how can they be addressed?

  • Pitfall: Variability in salt hydration states (e.g., trilithium vs. dilithium salts) impacts solubility. For example, Sigma’s acetyl CoA lithium salt (CAS 32140-51-5) showed 100 mg/mL solubility, but hydration state was unspecified .
  • Solution: Characterize salt composition via elemental analysis (e.g., ICP-MS for Li⁺ content) and report hydration status in methods. Pre-equilibrate solutions to 25°C before solubility testing .

Q. How can researchers account for lithium’s off-target effects in acyl-CoA-dependent assays?

  • Pitfall: Lithium inhibits adenylate kinase (Ki = 2.5 mM) and lactate dehydrogenase (20% inhibition at 5 mM), confounding acyl-CoA-specific results .
  • Solution: Include cation-matched controls (e.g., sodium/potassium salts) and use Li⁺-free buffers where feasible. For critical assays, validate with alternative acyl-CoA derivatives (e.g., sodium salts) .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing palmitoleoyl CoA’s metabolic flux data?

  • Flux Balance Analysis (FBA): Model carbon flux through competing pathways (β-oxidation, sphingolipid synthesis) using tools like COBRApy. Incorporate isotopic labeling data to constrain simulations .
  • Multiplicity Adjustment: Apply Benjamini-Hochberg correction for high-throughput omics datasets (e.g., lipidomics) to minimize false discovery rates .

Q. How should researchers report conflicting data on lithium salt stability in peer-reviewed studies?

  • Transparency: Disclose hydration state, purity (HPLC traces), and storage conditions. Provide raw degradation kinetics data in supplementary materials .
  • Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Protocols.io .

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